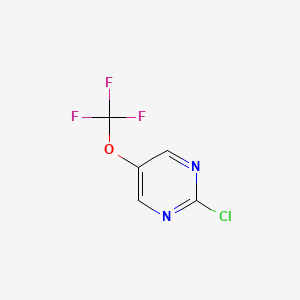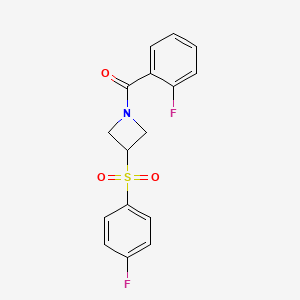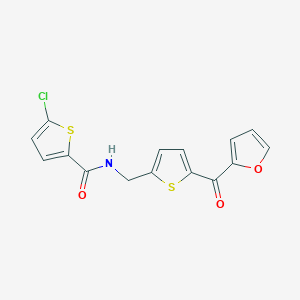![molecular formula C12H23LiO6 B2493982 锂;3-[2-[2-(2-甲氧基乙氧基)乙氧基]乙氧基]-2,2-二甲基丙酸酯 CAS No. 2377033-83-3](/img/structure/B2493982.png)
锂;3-[2-[2-(2-甲氧基乙氧基)乙氧基]乙氧基]-2,2-二甲基丙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C12H23LiO6 and its molecular weight is 270.25. The purity is usually 95%.
BenchChem offers high-quality Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 锂离子电池中的应用
硅烷化合物,包括{3-[2-(2-(2-甲氧基乙氧基)乙氧基)乙氧基]-丙基}三甲基硅烷,在锂离子电池中被用作非水电解质溶剂。这些分子展示了有效溶解各种锂盐的能力。具体来说,以草图阳极上的锂双(草酸盐)硼酸盐(LiBOB)作为这些硅烷分子的兼容盐,提供了对石墨阳极的优秀钝化。这种基于硅烷的电解质表现出显著的稳定性和高锂离子导电性,表明在锂离子电池(Amine et al., 2006)中有潜在的广泛应用。
2. 电解质添加剂和SEI膜形成
{3-[2-(2-甲氧基乙氧基)乙氧基]-丙基}三乙氧基硅烷(TESM2)被合成并用作电解质添加剂,以提高锂离子电池(LIBs)的性能。这种化合物在改善LIBs的循环性能和C率能力方面发挥了关键作用。值得注意的是,使用TESM2作为添加剂,电池在多次循环中提供了高比容量,并展示了在石墨阳极上形成稳定固体电解质界面(SEI)膜的有效性(Qin et al., 2013)。
3. 用于增强稳定性的聚合物电解质
开发了一种改性聚磷酸酯,其中包含2-(2-甲氧基乙氧基)乙氧基侧链和阴离子三氟硼酸盐基团,以解决传统含锂盐聚合物的低锂离子导电性问题。这种创新方法结合了UV诱导辐射交联以获得机械稳定性,导致具有显著电化学稳定性、高总和锂离子导电性以及改善枝晶抑制能力的电解质。这些性质指向了更具导电性的固体电解质界面(SEI)的形成,使这些材料在锂电池应用中具有潜力(Schmohl et al., 2018)。
4. 溶剂结构中的立体位阻
研究表明,改变Li+离子的溶剂结构可以显著提高电解质的电化学稳定性。通过用较大尺寸的乙氧基取代甲氧基团,据推测得到的化合物将表现出较弱的溶剂能力和富含阴离子的内溶剂壳。这种修改导致在阴极和阳极处的界面稳定性得到改善,展示了在开发用于高压Li金属电池的非氟化醚基电解质溶剂中的分子设计的重要性(Chen et al., 2021)。
作用机制
Target of Action
It is known that lithium salts are often used in batteries due to their high energy density .
Mode of Action
The mode of action of EN300-7445322 involves its unique molecular geometry. This compound, which is an asymmetric lithium salt, has a pseudo-crown ether-like, folded molecular geometry . This unique geometry promotes the formation of an inorganic-rich solid-electrolyte interphase (SEI), which is highly compatible with lithium metal anodes . The SEI is a protective layer that forms on the surface of lithium-based anodes as the electrolyte is decomposed .
Biochemical Pathways
The biochemical pathways affected by EN300-7445322 are primarily related to the operation of lithium metal batteries. The compound facilitates the dissolution of initially formed SEIs, speeding up this process threefold . This can slow down the corrosion of the anodes and the growth of dendrites, by prompting the SEI to "clean itself" . This self-cleaning mechanism can significantly improve the performance of lithium metal batteries .
Pharmacokinetics
It is known that the compound enables carbonate electrolytes with a large apparent donor number and lithium ion transference number . This leads to excellent compatibility with lithium metal anodes even at high current densities .
Result of Action
The result of the action of EN300-7445322 is an improvement in the performance of lithium metal batteries. The compound’s unique molecular geometry and self-cleaning mechanism lead to the formation of an inorganic-rich SEI, which enhances compatibility with lithium metal anodes . This results in improved power density and cycling stability of the batteries .
Action Environment
The action of EN300-7445322 can be influenced by various environmental factors. For instance, the performance of lithium metal batteries, where the compound is used, can be affected by temperature, humidity, and the chemical environment within the battery . .
安全和危害
未来方向
属性
IUPAC Name |
lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O6.Li/c1-12(2,11(13)14)10-18-9-8-17-7-6-16-5-4-15-3;/h4-10H2,1-3H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTNLPQFXWBWCE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(COCCOCCOCCOC)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23LiO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2493902.png)
![2-[[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2493903.png)

![4-Methyl-1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine](/img/structure/B2493905.png)

![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2493908.png)
![Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester](/img/structure/B2493910.png)
![2-[(4-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493912.png)

![1-[(2-fluorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2493916.png)

![2-Amino-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2493920.png)
![tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2493921.png)
